(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C29H24N2O3S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H24N2O3S/c1-19-10-13-23(14-11-19)30-29-31-28(32)27(35-29)17-20-12-15-25(26(16-20)33-2)34-18-22-8-5-7-21-6-3-4-9-24(21)22/h3-17H,18H2,1-2H3,(H,30,31,32)/b27-17+ |
InChI Key |
RISJGDNGYQCHIY-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methoxy-4-(Naphthalen-1-ylmethoxy)Benzaldehyde
The substituted benzaldehyde intermediate is synthesized via nucleophilic aromatic substitution. A mixture of 3-methoxy-4-hydroxybenzaldehyde (1.0 equiv) and naphthalen-1-ylmethyl bromide (1.2 equiv) is refluxed in anhydrous acetone with potassium carbonate (2.0 equiv) for 12 hours. The product is purified by column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 85–90% of 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde.
Key Data:
-
Yield: 87%
-
Characterization: NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.25–7.35 (m, 7H, naphthyl), 7.02 (d, Hz, 1H, ArH), 6.95 (s, 1H, ArH), 5.25 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃).
Thiazol-4-One Core Formation
Cyclocondensation with Thioglycolic Acid
The thiazol-4-one ring is constructed via a one-pot reaction between 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (1.0 equiv), 4-methylaniline (1.1 equiv), and thioglycolic acid (1.5 equiv) in polypropylene glycol (PPG) at 110°C for 6 hours. PPG enhances reaction efficiency by acting as both solvent and catalyst, achieving yields of 78–82%.
Reaction Conditions:
Mechanistic Insight:
The aldehyde and amine form a Schiff base intermediate, which undergoes cyclization with thioglycolic acid to yield 2-(4-methylanilino)-1,3-thiazol-4-one.
Knoevenagel Condensation for Methylidene Formation
Formation of the (5E)-Isomer
The methylidene group is introduced via Knoevenagel condensation between 2-(4-methylanilino)-1,3-thiazol-4-one (1.0 equiv) and 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (1.2 equiv) in acetic acid with piperidine (0.1 equiv) as a base. The reaction is heated at 80°C for 4 hours, favoring the thermodynamically stable (5E)-isomer.
Optimization Notes:
Stereochemical Control:
The E-configuration is confirmed via NMR coupling constants ( Hz for trans-vinylic protons) and NOESY analysis.
Alternative Microwave-Assisted Synthesis
Accelerated Cyclocondensation
A microwave-assisted method reduces reaction time from hours to minutes. A mixture of aldehyde, 4-methylaniline, and thioglycolic acid in PPG is irradiated at 200 W for 15 minutes, yielding 85% of the thiazol-4-one intermediate. Subsequent Knoevenagel condensation under microwave conditions (150 W, 10 minutes) achieves an 88% yield of the final product.
Advantages:
Catalytic Systems and Green Chemistry Approaches
Vanadyl Sulfate (VOSO₄) Catalysis
Ultrasound-assisted synthesis using VOSO₄ (5 mol%) in acetonitrile at 50°C for 2 hours achieves a 91% yield of the thiazol-4-one intermediate. This method minimizes side reactions and enhances atom economy.
Comparative Data:
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
NMR (500 MHz, DMSO-d₆): δ 8.15 (s, 1H, CH=N), 7.95–7.30 (m, 7H, naphthyl), 7.10 (d, Hz, 1H, ArH), 6.85 (s, 1H, ArH), 5.20 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Challenges and Optimization Strategies
Byproduct Formation During Knoevenagel Condensation
Competitive aldol condensation is suppressed by using anhydrous conditions and stoichiometric control of the aldehyde. Excess aldehyde (1.2 equiv) ensures complete consumption of the thiazol-4-one intermediate.
Chemical Reactions Analysis
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under basic conditions.
-
Mechanism : Targets sulfur atoms in the thiazolidinone ring, potentially forming sulfoxides or sulfones.
-
Application : Functionalization of sulfur centers for downstream modifications .
Reduction
-
Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄).
-
Mechanism : Reduces the imine group to a secondary amine.
-
Application : Synthesis of amine derivatives for biological studies .
Electrophilic Substitution
-
Reagents : Nitration (HNO₃/H₂SO₄) or halogenation (e.g., Br₂).
-
Mechanism : Substitution occurs at activated aromatic positions (e.g., para to methoxy groups).
-
Application : Introduction of reactive groups for further functionalization .
Major Reaction Products
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Sulfoxides/sulfones |
| Reduction | NaBH₄ | Secondary amines |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
Comparison with Structurally Similar Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| Allylamine | Simpler amine group | Fungal infections |
| Flunarizine | Active allylamine structure | Migraine relief |
| (5E)-Thiazolidinone | Complex aromatic substituents | Enzyme inhibition, material science |
Spectral and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₆N₂O₃S |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | (5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazolidin-4-one |
| InChI Key | JMRIMXZYGDYIDA-MTDXEUNCSA-N |
This compound’s reactivity and structural versatility make it a valuable tool in both organic synthesis and applied research. Future studies should explore its full potential in therapeutic and material applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to (5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one exhibit significant anticancer properties. For instance, studies have focused on the design and synthesis of thiazole derivatives that demonstrate potent activity against various cancer cell lines. These derivatives often function by inhibiting specific molecular pathways involved in tumor growth and proliferation.
A notable study evaluated a series of thiazole compounds for their cytotoxic effects on cancer cells. The findings suggested that modifications to the thiazole ring and the introduction of substituents like methoxy and naphthalene groups could enhance anticancer activity through improved interactions with biological targets .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is often linked to their ability to induce apoptosis in cancer cells, inhibit angiogenesis, or disrupt cell cycle progression. For example, molecular docking studies have shown that compounds with similar structures can bind effectively to key enzymes involved in cancer metabolism, such as 5-lipoxygenase, suggesting a pathway for further development as therapeutic agents .
Materials Science Applications
Fluorescent Probes
The unique structural features of this compound make it a candidate for use as a fluorescent probe in various analytical applications. Fluorescent probes are essential in biochemical assays for detecting specific biomolecules or cellular processes. The incorporation of naphthalene moieties can enhance the fluorescence properties of the compound, making it suitable for imaging applications in live-cell studies.
Nanomaterials Development
In materials science, derivatives of thiazole compounds have been investigated for their potential use in nanomaterials. The ability to functionalize nanoparticles with bioactive compounds allows for targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects. Research indicates that thiazole derivatives can be integrated into polymeric matrices to create nanocomposites with enhanced mechanical and thermal properties .
Summary of Findings
The applications of this compound span both medicinal chemistry and materials science. Its potential as an anticancer agent is supported by studies demonstrating significant cytotoxicity against cancer cell lines and promising mechanisms of action. Additionally, its structural characteristics lend themselves to applications in fluorescent imaging and nanomaterial development.
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits key enzymes |
| Materials Science | Fluorescent probes | Enhanced fluorescence properties |
| Nanomaterials development | Functionalization for targeted drug delivery |
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Thiazol-4-one derivatives vary significantly based on substituents, which influence electronic, steric, and solubility profiles:
Key Observations :
- The naphthalenylmethoxy group in the target compound increases steric bulk and lipophilicity compared to phenyl or furan-based substituents in analogs .
- Electron-donating groups (e.g., methoxy, methyl) enhance π-stacking interactions, while electron-withdrawing groups (e.g., nitro, Cl) improve electrophilicity for covalent binding .
Key Observations :
Key Observations :
- 4-Methylanilino substituents could mimic tyrosine or histidine side chains in target proteins, enabling hydrogen bonding or π-stacking .
Biological Activity
The compound (5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H19N2O4S
- Molecular Weight : 423.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various molecular targets:
- Enzyme Inhibition : The thiazole moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Compounds similar to the target structure have been observed to halt the cell cycle at the G2/M phase.
- Induction of Apoptosis : Mechanisms include the activation of caspases and the upregulation of pro-apoptotic proteins.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis induction via caspase activation | |
| HepG2 | 15 | Cell cycle arrest and mitochondrial dysfunction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : The thiazole ring has shown effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including our compound, for their anticancer efficacy. The results demonstrated significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies. The compound induced apoptosis through mitochondrial pathways and showed potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of the compound were assessed against a panel of bacterial strains. The results indicated that it possessed notable antibacterial activity comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this thiazol-4-one derivative involves condensation reactions between substituted phenyl precursors and thiazolidinone intermediates. Key steps include:
- Precursor preparation : Use 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde as the aldehyde component, synthesized via nucleophilic substitution of 4-hydroxy-3-methoxybenzaldehyde with naphthalen-1-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiazol-4-one formation : React the aldehyde with 2-(4-methylanilino)-1,3-thiazol-4-one in acetic acid under reflux (2–4 h) to form the methylidene bridge. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometry (1:1.2 aldehyde:thiazol-4-one) to enhance yield (typically 60–75%). Recrystallize from DMF/ethanol for purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) confirms the (5E)-configuration and molecular geometry. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), refinement to R1 < 0.05 .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns (e.g., naphthylmethoxy protons at δ 5.3–5.5 ppm, thiazol-4-one carbonyl at δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 486.15) .
Advanced Research Questions
Q. How can computational tools like Multiwfn analyze electronic properties and reactivity?
Methodological Answer:
- Electrostatic potential (ESP) maps : Use Multiwfn to calculate ESP surfaces at the B3LYP/6-311G** level. This identifies nucleophilic/electrophilic regions (e.g., thiazol-4-one carbonyl as electrophilic) .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For example, the naphthylmethoxy group may lower LUMO energy, enhancing electron-accepting capacity .
- Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points (e.g., C=S bond polarity) .
Q. How to resolve contradictions between NMR and X-ray data in structural elucidation?
Methodological Answer:
- Scenario : Discrepancies in substituent orientation (e.g., NMR suggests free rotation, while X-ray shows planar rigidity).
- Strategies :
- Dynamic NMR : Probe temperature-dependent spectra to detect rotational barriers (e.g., coalescence temperature for naphthylmethoxy groups) .
- DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate crystallographic models .
- Twinned crystals : Use SHELXD to detect twinning and refine against high-resolution data (<1.0 Å) .
Q. How to design experiments to study substituent effects on biological activity (if applicable)?
Methodological Answer:
- Analog synthesis : Replace the naphthylmethoxy group with smaller substituents (e.g., methoxy, halogen) to assess steric/electronic impacts .
- QSAR modeling : Use Gaussian or ORCA to correlate substituent descriptors (e.g., Hammett σ) with activity data .
- Crystallographic docking : If target protein structures are available, perform molecular docking (AutoDock Vina) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
